molecular formula C10H18ClNO2 B1481377 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one CAS No. 2091617-06-8

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No. B1481377
CAS RN: 2091617-06-8
M. Wt: 219.71 g/mol
InChI Key: PFWRBTHTLOMSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (2C-1) is a chemical compound with a wide range of applications in scientific research. 2C-1 is a synthetic compound that has been used for many years in laboratory experiments due to its unique properties. 2C-1 is a member of the pyrrolidinone family and is a versatile molecule that has been used for a variety of purposes. 2C-1 is a relatively simple molecule and is relatively inexpensive to produce. It has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the pharmaceutical industry due to their presence in various natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for cancer, microbial infections, and various disorders . These derivatives exhibit a range of biologically vital properties, making them valuable in medicinal chemistry.

Development of Antimicrobial Agents

The structural complexity of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one makes it a potential candidate for creating new antimicrobial agents. Its application in synthesizing compounds with antimicrobial properties could lead to the development of novel treatments against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2)7-12(9(13)4-11)5-8(10)6-14-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWRBTHTLOMSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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